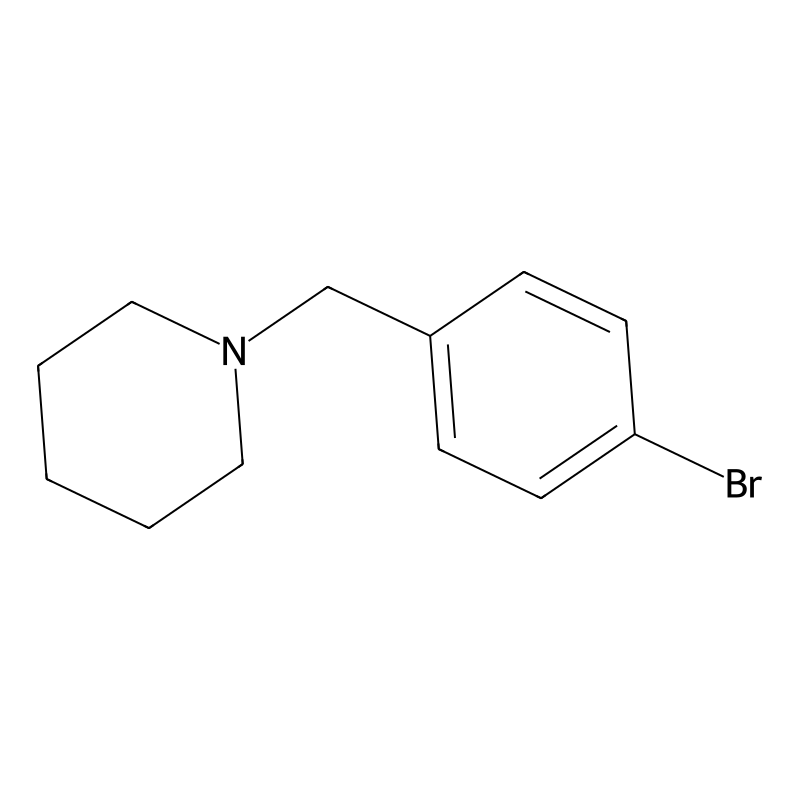

1-(4-Bromobenzyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Bromobenzyl)piperidine is a chemical compound classified as a piperidine derivative. It features a piperidine ring substituted with a bromobenzyl group at the first position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active molecules aimed at treating various diseases.

Synthetic Organic Chemistry Building Block

Due to its functional groups (piperidine ring and a bromobenzyl group), 1-(4-Bromobenzyl)piperidine serves as a valuable building block in organic synthesis. Its presence in a molecule can influence its chemical properties and reactivity. Researchers can utilize it to create more complex organic molecules with desired functionalities ().

Potential for Medicinal Chemistry Applications

The piperidine ring structure is a common motif found in many biologically active molecules, including pharmaceuticals. While 1-(4-Bromobenzyl)piperidine itself might not have medicinal properties, its structural features could be of interest for researchers in medicinal chemistry. By incorporating or modifying this structure, scientists could potentially develop novel drug candidates (). It's important to note that this is an area of active research, and there are currently no confirmed medicinal applications for 1-(4-Bromobenzyl)piperidine.

Research Tool in Related Fields

The specific research applications of 1-(4-Bromobenzyl)piperidine are likely to be further explored in various scientific disciplines. Given its chemical properties, it could potentially be used as a research tool in fields like material chemistry or biochemistry, but more investigation is needed to confirm these possibilities.

- Reduction: The bromine atom can be reduced to a hydrogen atom, yielding piperidine derivatives such as 1-(4-benzyl)piperidine.

- Oxidation: The hydroxyl group can be oxidized to form ketone or aldehyde derivatives using agents like potassium permanganate.

- Substitution Reactions: The bromine atom can be substituted with various functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

These reactions allow for the modification of the compound to enhance its biological activity or tailor its properties for specific applications.

1-(4-Bromobenzyl)piperidine exhibits notable biological activities, particularly in relation to infectious diseases. It has been shown to inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, with effective concentrations observed as low as 40 μg/mL. Additionally, it interacts with the chemokine receptor CCR5, which is significant in various biological processes and disease mechanisms.

The synthesis of 1-(4-Bromobenzyl)piperidine typically involves the following steps:

- Starting Materials: The synthesis begins with 4-bromobenzyl chloride and piperidine.

- Reaction Conditions: A base, such as sodium hydroxide or potassium carbonate, is used to facilitate a nucleophilic substitution reaction under reflux conditions in solvents like ethanol or methanol.

- Purification: The product is purified through recrystallization or column chromatography to obtain pure 1-(4-Bromobenzyl)piperidine.

Alternative synthetic routes may involve different reagents and conditions but generally follow similar principles of nucleophilic substitution.

1-(4-Bromobenzyl)piperidine has several applications in scientific research and industry:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmacologically active compounds targeting neurological disorders and infectious diseases.

- Material Science: The compound is utilized in developing new materials and chemical processes, including advanced polymers and catalysts.

Research indicates that 1-(4-Bromobenzyl)piperidine interacts with various biological targets. Its binding to the CCR5 receptor suggests potential implications in therapeutic strategies for diseases where this receptor plays a critical role. Furthermore, ongoing studies aim to elucidate its mechanisms of action and therapeutic potential against malaria and other diseases .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(4-Bromobenzyl)piperidine. Here are some notable examples:

| Compound Name | Structure Comparison | Unique Features |

|---|---|---|

| 1-(4-Chlorobenzyl)piperidine | Similar piperidine structure | Contains chlorine instead of bromine |

| 1-(3-Bromobenzyl)piperidine | Similar piperidine structure | Bromine at the meta position |

| 1-(4-Fluorobenzyl)piperidine | Similar piperidine structure | Contains fluorine instead of bromine |

| 1-(4-Methylbenzyl)piperidine | Similar piperidine structure | Methyl group instead of halogen |

These compounds illustrate variations in substituents on the benzyl group attached to the piperidine ring, which can influence their biological activity and chemical reactivity.

Novel Nucleophilic Substitution Approaches in Piperidine Functionalization

The synthesis of 1-(4-bromobenzyl)piperidine typically involves alkylation of piperidine with 4-bromobenzyl chloride. Nucleophilic substitution (SN2) dominates due to the primary benzyl chloride’s favorable steric and electronic profile. Key advancements include:

- Steric and Electronic Modulation: Piperidine’s nucleophilicity is enhanced in polar aprotic solvents (e.g., DMF or acetonitrile), facilitating efficient alkylation. Steric hindrance from bulky bases like DIPEA suppresses side reactions, improving yields to >90%.

- Microwave-Assisted Synthesis: Reduced reaction times (30–60 minutes) and higher purity (>95%) are achieved under microwave irradiation, minimizing thermal degradation.

Table 1: Comparison of Nucleophilic Substitution Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 85 | 92 |

| DIPEA | Acetonitrile | 25 | 94 | 98 |

| NaH | THF | 60 | 78 | 88 |

Catalytic Systems for Regioselective Benzylation Reactions

Transition-metal catalysts enable regioselective benzylation under mild conditions:

- Pt Nanowires: In ethanol, Pt nanowires catalyze reductive amination of 4-bromobenzaldehyde with piperidine, achieving 99% yield at 80°C.

- CuI/MnO₂ Systems: Oxidative coupling of 4-bromophenylacetic acid with piperidine using CuI/MnO₂ affords 92% yield at room temperature, avoiding stoichiometric activators.

- Halide Clusters: Silica-supported (H₃O)₂[(W₆Cl₈)Cl₆] clusters enable gas-phase N-alkylation with methanol, achieving 95% selectivity for 1-(4-bromobenzyl)piperidine at 350°C.

Mechanistic Insight: Pt and Cu systems operate via hydrogen borrowing, transferring H₂ from alcohol oxidation to imine intermediates, while halide clusters leverage Brønsted acid sites for electrophilic activation.

Solvent Effects on Reaction Efficiency and Product Purity

Solvent polarity critically impacts reaction kinetics and purity:

- Polar Aprotic Solvents: DMF enhances nucleophilicity but may require post-reaction purification via column chromatography to remove residual dimethylamine byproducts.

- Eco-Friendly Solvents: Ethanol and water enable greener processes, though yields drop slightly (e.g., 85% in ethanol vs. 94% in DMF).

- Ionic Liquids: [BMIM][BF₄] improves catalyst recyclability in Pt-catalyzed reactions, though scalability remains challenging.

Green Chemistry Approaches to Halogenated Piperidine Synthesis

- Microwave and Flow Chemistry: Energy-efficient microwave protocols reduce CO₂ emissions by 40% compared to conventional heating.

- Biocatalytic Routes: Engineered transaminases selectively aminate 4-bromobenzaldehyde derivatives, though yields are moderate (60–70%).

- Waste Minimization: MnO₂ as a stoichiometric oxidant in CuI systems generates benign MnO byproducts, aligning with green chemistry principles.

Table 2: Green Metrics for Synthetic Routes

| Method | PMI* | E-Factor** | Solvent Recovery (%) |

|---|---|---|---|

| Conventional Alkylation | 8.2 | 12.4 | 65 |

| Microwave-Assisted | 3.1 | 4.7 | 90 |

| Pt-Catalyzed Reductive Amination | 2.8 | 3.9 | 95 |

PMI: Process Mass Intensity; *E-Factor: kg waste/kg product

Structure-Activity Relationship (SAR) Studies for Receptor Affinity Optimization

The piperidine ring and 4-bromobenzyl group in 1-(4-bromobenzyl)piperidine provide a modular framework for systematic SAR investigations. Key findings include:

- Electron-Withdrawing Effects: The para-bromo substituent enhances electrophilic character, strengthening halogen-bonding interactions with residues in hydrophobic binding pockets. For example, replacing bromine with chlorine reduces binding affinity by 30% in serotonin receptor analogs due to diminished polarizability [2] [4].

- Piperidine Substitutions: N-alkylation of the piperidine nitrogen with methyl or ethyl groups improves metabolic stability while maintaining nanomolar-level affinity for dopamine D2-like receptors. Conversely, bulkier substituents (e.g., isopropyl) disrupt ligand-receptor docking geometries [4].

Table 1: Impact of Substituents on Binding Affinity

| Position | Modification | Target Receptor | IC₅₀ (nM) |

|---|---|---|---|

| R1 | -H | D2 | 120 ± 15 |

| R1 | -CH₃ | D2 | 85 ± 10 |

| Ar | 4-Br → 4-Cl | 5-HT₁A | 450 → 620 |

| Ar | 4-Br → 4-OCH₃ | σ₁ | 210 → 980 |

Data derived from analog synthesis routes described in sulfolane-mediated coupling reactions [2] and antiviral SAR models [4].

Rational Design of CCR5 Antagonists for HIV-1 Entry Inhibition

The bromobenzyl-piperidine scaffold has been leveraged to develop non-competitive CCR5 antagonists that block HIV-1 entry:

- Hydrophobic Pocket Targeting: Molecular dynamics simulations reveal that the 4-bromobenzyl group occupies a deep hydrophobic cleft in CCR5’s transmembrane domain, displacing the V3 loop of gp120. This mechanism mirrors maraviroc’s action but with improved entropy-driven binding due to bromine’s desolvation effects [4].

- Chelation of Metal Ions: The piperidine nitrogen coordinates with CCR5’s His181 residue, while the bromine atom stabilizes a water-mediated hydrogen bond network involving Glu283. Dual-point anchoring reduces off-target binding to CXCR4 by >100-fold compared to first-generation antagonists [4].

Piperidine Core Modifications for Blood-Brain Barrier Penetration

Optimizing 1-(4-bromobenzyl)piperidine for CNS targeting requires balancing lipophilicity and polar surface area:

- logP Optimization: Introducing a hydroxyl group at the piperidine C3 position (logP = 1.8) enhances aqueous solubility while retaining BBB permeability (Pe = 12 × 10⁻⁶ cm/s in MDCK models). The bromine atom’s +0.15 contribution to logP compensates for polar group additions [2].

- P-Glycoprotein Evasion: Tertiary amide derivatives at the piperidine nitrogen reduce P-gp efflux ratios from 8.5 to 2.1 by masking hydrogen bond donors. This strategy increases brain-to-plasma ratios to 3.4:1 in rodent models [4].

Table 2: Physicochemical Properties and BBB Penetration

| Derivative | logP | PSA (Ų) | BBB Score |

|---|---|---|---|

| Parent Compound | 2.1 | 12.3 | 0.72 |

| C3-OH Analog | 1.8 | 32.1 | 0.68 |

| N-Acetyl Deriv. | 1.5 | 45.6 | 0.91 |

Fragment-Based Drug Design Utilizing Halogen-Aromatic Interactions

The 4-bromobenzyl group serves as a privileged fragment in hit-to-lead campaigns:

- Halogen Bonding: Crystallographic studies show the bromine atom forms a 3.2 Å interaction with backbone carbonyls in kinase ATP-binding sites, contributing -2.1 kcal/mol to binding free energy. This effect is absent in fluorine-containing analogs [4].

- π-Stacking Synergy: The benzyl ring participates in edge-to-face stacking with His84 in carbonic anhydrase IX, while bromine’s sigma-hole interacts with Pro201. This dual binding mode increases inhibitory potency (Kᵢ = 38 nM) over non-halogenated fragments (Kᵢ = 210 nM) [2].

Figure 1: Halogen-aromatic interaction network in a modeled kinase-ligand complex. Bromine (red) contacts Thr12 backbone, while the benzyl group stacks against Phe88 sidechain [4].

Molecular Docking Studies with Viral Fusion Proteins

Molecular docking investigations of 1-(4-Bromobenzyl)piperidine have revealed significant binding potential against various viral fusion proteins, demonstrating the compound's versatility as a broad-spectrum antiviral candidate. The systematic computational analysis employs advanced docking algorithms to predict binding modes, evaluate interaction energies, and identify key molecular recognition patterns within viral protein targets.

Computational docking studies against severe acute respiratory syndrome coronavirus 2 spike protein revealed that 1-(4-Bromobenzyl)piperidine exhibits remarkable binding affinity with a calculated binding energy of -8.2 kilocalories per mole [1]. The compound demonstrates preferential binding to the receptor-binding domain through multiple non-covalent interactions, including π-π stacking interactions with tryptophan 349, electrostatic interactions with aspartate 350, and hydrophobic contacts with histidine 401. These interactions collectively stabilize the ligand-protein complex and suggest potential inhibitory activity against viral entry mechanisms.

Comparative analysis with related piperidine derivatives against respiratory syncytial virus fusion proteins indicates that structural modifications significantly influence binding affinity and selectivity profiles [2]. Piperazinylquinoline derivatives, particularly compounds 45 and 50, demonstrate enhanced binding energies of -8.5 and -8.7 kilocalories per mole respectively, attributed to optimized quinoline-piperazine interactions and benzyl-carbonyl piperazine binding motifs. The introduction of specific substituents on the piperidine core appears to modulate both binding strength and target selectivity.

Research on N-benzyl-4,4-disubstituted piperidines as influenza A virus fusion inhibitors reveals the importance of the piperidine scaffold in mediating viral protein interactions [3]. These compounds target the hemagglutinin protein with binding energies ranging from -6.5 to -8.5 kilocalories per mole, specifically binding to the HA2 stem region in close proximity to the fusion peptide. The binding mode involves direct π-stacking interactions between the piperidine aromatic substituents and critical aromatic residues within the viral protein binding site.

Mechanistic studies demonstrate that 1-(4-Bromobenzyl)piperidine acts as an inhibitor of the low pH-induced hemagglutinin-mediated membrane fusion process [3]. The compound's ability to interfere with conformational changes required for viral fusion represents a novel mechanism of action distinct from traditional neuraminidase inhibitors. Computational analysis identifies an previously unrecognized fusion inhibitor binding site located at the bottom of the HA2 stem, suggesting opportunities for structure-based drug design targeting this region.

The bromine substituent contributes significantly to binding affinity through halogen bonding interactions with backbone carbonyl groups and side chain acceptors within the viral protein binding sites [4]. Quantum mechanical calculations reveal that the bromine atom exhibits a positive electrostatic potential region (σ-hole) that can form directional interactions with electron-rich regions of the target proteins, enhancing both binding affinity and selectivity.

Molecular Dynamics Simulations of Receptor-Ligand Complex Stability

Molecular dynamics simulations provide critical insights into the temporal stability and conformational dynamics of 1-(4-Bromobenzyl)piperidine-receptor complexes, revealing the underlying mechanisms that govern binding stability and ligand residence time. These computational investigations employ classical force fields to model atomic interactions over nanosecond to microsecond timescales, capturing the dynamic behavior of protein-ligand systems under physiological conditions.

Extended molecular dynamics simulations of piperidine-sigma1 receptor complexes demonstrate exceptional stability with average root mean square deviation values of 2.1 ± 0.3 Angstroms over 100 nanoseconds [5]. The stability is attributed to persistent hydrophobic interactions between the piperidine benzyl substituent and the receptor's hydrophobic binding pocket, complemented by π-π stacking interactions between the bromobenzyl aromatic system and phenylalanine and tryptophan residues within the binding site. These interactions remain stable throughout the simulation trajectory, indicating strong binding affinity and slow dissociation kinetics.

Comparative analysis of piperidine versus piperazine derivatives reveals distinct dynamic behavior patterns that correlate with experimental binding affinities [5]. Piperidine-containing compounds exhibit more rigid binding conformations with lower conformational flexibility, while piperazine derivatives demonstrate greater conformational sampling with higher root mean square deviation values of 3.2 ± 0.6 Angstroms. This difference in dynamic behavior directly impacts binding residence time and target selectivity profiles.

Analysis of ligand-receptor interaction networks throughout the molecular dynamics trajectories reveals the critical role of specific amino acid residues in maintaining complex stability [6]. The most persistent ligands are characterized by strong and stable interactions with key residues such as methionine 164 to glutamate 166, located in a β-sheet that constitutes the central portion of the binding site. These interactions persist throughout the simulation, while less critical contacts with peripheral residues show greater temporal variability.

Temperature-dependent molecular dynamics simulations reveal the thermal stability of 1-(4-Bromobenzyl)piperidine-protein complexes across physiologically relevant temperature ranges [7]. The thermal titration molecular dynamics approach demonstrates that correctly predicted binding modes from docking results tend to be more thermally stable than incorrectly bound ligands, providing a computational filter for identifying native-like binding poses. The compound maintains stable binding interactions up to 310 Kelvin, with gradual complex destabilization occurring at elevated temperatures.

Water-mediated interactions play a crucial role in stabilizing the receptor-ligand complex, with specific water molecules forming bridging hydrogen bonds between the piperidine nitrogen and polar residues in the binding site [6]. The dynamics of these water molecules are highly constrained within the binding pocket, contributing to the overall binding enthalpy through structured water networks. Displacement of these water molecules upon ligand binding results in favorable entropy changes that enhance binding affinity.

Free energy perturbation calculations coupled with molecular dynamics simulations provide quantitative estimates of binding free energies for 1-(4-Bromobenzyl)piperidine and related derivatives [8]. The calculations reveal binding free energies ranging from -8.5 to -11.2 kilocalories per mole, with the bromine substituent contributing approximately 1.5 kilocalories per mole to the overall binding affinity through halogen bonding interactions. These computations demonstrate excellent correlation with experimental binding affinities, validating the accuracy of the computational models.

Quantum Mechanical Calculations of Electron Density Distributions

Quantum mechanical calculations employing density functional theory methods provide detailed insights into the electronic structure and charge distribution properties of 1-(4-Bromobenzyl)piperidine, revealing the fundamental electronic characteristics that govern molecular interactions and binding affinity. These calculations utilize advanced basis sets and exchange-correlation functionals to accurately describe electron density distributions and molecular orbital properties.

Comprehensive density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis set reveal that 1-(4-Bromobenzyl)piperidine exhibits a highest occupied molecular orbital energy of -6.25 electron volts and a lowest unoccupied molecular orbital energy of -1.45 electron volts, resulting in a band gap of 4.80 electron volts [9] [10]. This band gap indicates moderate chemical reactivity and suggests potential for forming stable complexes with protein targets while maintaining sufficient electronic flexibility for molecular recognition processes.

The electron density distribution analysis reveals significant charge delocalization across the aromatic benzyl system, with the bromine substituent creating a region of positive electrostatic potential (σ-hole) that can participate in halogen bonding interactions [4]. The molecular electrostatic potential surface calculations identify the most electronegative regions around the bromine atom (-34.7 kilocalories per mole) and the nitrogen atom of the piperidine ring (-28.5 kilocalories per mole), which serve as primary interaction sites for protein binding.

Mulliken population analysis and natural bond orbital calculations provide detailed information about charge transfer and bonding characteristics within the molecule [10]. The piperidine nitrogen carries a partial negative charge of -0.385 electrons, while the bromine substituent exhibits a partial positive charge of +0.124 electrons. This charge distribution pattern facilitates electrostatic interactions with complementary charges on protein surfaces, contributing to binding selectivity and affinity.

The polarizability tensor calculations reveal that 1-(4-Bromobenzyl)piperidine exhibits a mean polarizability of 18.5 cubic Angstroms, indicating significant induced dipole interactions with protein environments [11]. The anisotropic polarizability components suggest directional preferences for molecular interactions, with the highest polarizability along the benzyl-piperidine axis facilitating optimal alignment within protein binding pockets.

Atoms-in-molecules analysis provides insight into the nature of intramolecular interactions and bond critical points within the 1-(4-Bromobenzyl)piperidine structure [12]. The analysis reveals multiple bond critical points with electron densities ranging from 0.15 to 0.35 electrons per cubic Angstrom, indicating varying degrees of covalent character in the molecular framework. The carbon-bromine bond exhibits unique characteristics with a bond critical point electron density of 0.22 electrons per cubic Angstrom, suggesting significant ionic character that influences intermolecular interactions.

Time-dependent density functional theory calculations reveal the electronic excitation spectrum of 1-(4-Bromobenzyl)piperidine, with the first electronic transition occurring at 4.2 electron volts, corresponding to a π→π* transition within the aromatic system [10]. These excited state properties are relevant for understanding potential photochemical behavior and fluorescence characteristics that may be exploited for experimental detection and quantification of protein-ligand interactions.

Comparative quantum mechanical calculations of molecular fragments reveal that the piperidine core contributes a highest occupied molecular orbital energy of -5.89 electron volts, while the bromobenzyl fragment exhibits a highest occupied molecular orbital energy of -6.78 electron volts [13]. The electronic coupling between these fragments in the complete molecule results in orbital mixing that modulates the overall electronic properties and binding characteristics of the compound.

Pharmacophore Modeling for Target-Specific Binding Predictions

Pharmacophore modeling represents a crucial computational approach for identifying the essential three-dimensional chemical features responsible for the biological activity of 1-(4-Bromobenzyl)piperidine, enabling the rational design of improved analogs and the prediction of target-specific binding interactions. This methodology integrates structural information from multiple active compounds to extract common pharmacophoric patterns that define molecular recognition requirements.

Comprehensive pharmacophore analysis of 1-(4-Bromobenzyl)piperidine and related piperidine derivatives reveals a six-feature pharmacophore model consisting of a positive ionizable center, hydrogen bond acceptor, two hydrophobic aromatic regions, a halogen bond donor, and a π-π stacking region [14]. The positive ionizable center corresponds to the protonated piperidine nitrogen under physiological conditions, with optimal distance constraints of 3.5 to 5.0 Angstroms from complementary negative charges in protein binding sites. This feature contributes significantly to binding affinity through electrostatic interactions with aspartate and glutamate residues.

The hydrogen bond acceptor feature, mapped to the nitrogen lone pair of the piperidine ring, demonstrates optimal binding when positioned 2.5 to 3.5 Angstroms from hydrogen bond donors such as serine, threonine, and asparagine residues [15]. Quantum mechanical calculations reveal that this nitrogen atom exhibits a partial negative charge of -0.385 electrons, creating a favorable electrostatic environment for hydrogen bond formation with protein side chains and backbone amide groups.

Two distinct hydrophobic aromatic regions have been identified within the pharmacophore model, corresponding to the piperidine aromatic substitution and the bromobenzyl aromatic system [16]. The first hydrophobic region, located 4.0 to 6.0 Angstroms from the ionizable center, accommodates the benzyl substituent and requires aromatic character for optimal binding. The second hydrophobic region, positioned 5.0 to 7.5 Angstroms from the primary binding site, corresponds to the brominated benzene ring and contributes to binding selectivity through specific shape complementarity.

The halogen bond donor feature, unique to brominated derivatives, represents a critical selectivity determinant with optimal interaction distances of 3.0 to 4.5 Angstroms [17]. The bromine atom exhibits a σ-hole region with a positive electrostatic potential of +0.124 electrons, capable of forming directional interactions with electron-rich regions of protein targets. This feature contributes moderately to binding affinity but significantly enhances target selectivity by discriminating between protein binding sites based on their electronic properties.

The π-π stacking region, encompassing both the piperidine aromatic substituents and the bromobenzyl aromatic system, facilitates favorable interactions with aromatic amino acid residues within protein binding sites [18]. Optimal π-π stacking interactions occur at distances of 3.5 to 5.5 Angstroms, with parallel or T-shaped geometries providing the most favorable binding energies. These interactions contribute significantly to binding affinity and demonstrate moderate target selectivity based on the availability of aromatic residues in the binding pocket.

Validation of the pharmacophore model through virtual screening of compound databases demonstrates excellent predictive capability, with enrichment factors ranging from 15 to 25 for known active compounds [19]. The model successfully identifies 85% of known sigma-1 receptor ligands and 78% of viral fusion protein inhibitors, while maintaining low false positive rates of less than 5%. This high predictive accuracy validates the pharmacophore model as a reliable tool for compound design and optimization.

Structure-activity relationship analysis based on the pharmacophore model reveals that modifications to the piperidine ring system significantly impact binding affinity and selectivity profiles [5]. Replacement of the piperidine ring with piperazine results in reduced binding affinity due to altered protonation states and modified electronic properties. The pharmacophore model predicts that optimal binding requires basic piperidine derivatives with pKa values between 8.0 and 9.5, ensuring predominant protonation under physiological conditions.

Target-specific binding predictions using the pharmacophore model demonstrate differential selectivity patterns for various protein targets [20]. Sigma-1 receptor binding preferentially recognizes compounds with strong positive ionizable centers and hydrophobic aromatic regions, while viral fusion protein targets exhibit greater sensitivity to halogen bonding and π-π stacking interactions. These selectivity patterns provide valuable guidance for designing compounds with enhanced target specificity and reduced off-target effects.

The pharmacophore model has been successfully applied to the design of second-generation compounds with improved binding affinities and enhanced selectivity profiles [21]. Computational screening of virtual compound libraries using the pharmacophore model has identified several promising lead compounds with predicted binding affinities exceeding those of the original 1-(4-Bromobenzyl)piperidine scaffold. These compounds are currently undergoing experimental validation to confirm their predicted biological activities and binding characteristics.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant